Iloprost is a synthetic analog of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. This compound has been extensively studied due to its therapeutic potential in various clinical settings. The research on iloprost has focused on its binding properties, mechanism of action, and applications in different medical fields, particularly in the treatment of pulmonary arterial hypertension and potentially in asthma management.
Iloprost is well-accepted as a treatment for pulmonary arterial hypertension (PAH), primarily due to its vasodilatory properties. The inhalation of iloprost leads to the dilation of pulmonary arteries, reducing the pressure within these vessels and alleviating symptoms associated with PAH.
Recent studies have indicated that iloprost may also have anti-inflammatory effects, which could be beneficial in the treatment of asthma. In a murine model of asthma, the inhalation of iloprost suppressed the cardinal features of the disease, including airway inflammation and hyperresponsiveness. The mechanism behind this effect involves the inhibition of airway dendritic cell function, which plays a pivotal role in antigen presentation and the induction of Th2-mediated immune responses. By interfering with dendritic cell maturation and migration, iloprost prevents the development of an allergen-specific Th2 response, highlighting its potential as a novel therapeutic approach for asthma3.
The synthesis of iloprost S-isomer typically involves multi-step organic reactions. One notable method includes the use of a bicyclic aldehyde intermediate, which allows for a convergent synthesis approach. This process can be completed in approximately 13 steps, starting from commercially available precursors such as (-)-Corey lactone .
Key steps in the synthesis may involve:
Iloprost S-isomer has the molecular formula and an average molecular weight of approximately 360.494 g/mol . The structure features several functional groups, including hydroxyl groups and a carboxylic acid moiety, which are essential for its biological activity.
Iloprost S-isomer participates in various chemical reactions that are crucial for its therapeutic efficacy. Notably:
Iloprost S-isomer exerts its effects primarily by mimicking prostacyclin's actions. It binds to prostaglandin receptors on vascular smooth muscle cells, leading to:
Research suggests that iloprost may also have cytoprotective effects by:
Iloprost S-isomer exhibits several notable physical and chemical properties:
Iloprost S-isomer has significant therapeutic applications:
Iloprost emerged as a second-generation synthetic prostacyclin analog in the early 1980s, developed to address the extreme instability of naturally occurring prostacyclin (epoprostenol). The compound was engineered by Schering AG scientists through strategic molecular modifications, including replacing prostacyclin’s labile vinyl ether oxygen with a methylene group and incorporating a methyl group at C16 and a triple bond at C18/19. These changes conferred chemical stability while preserving biological activity. Initial pharmacological preparations of iloprost consisted of an approximately 53:47 mixture of two diastereoisomers differing in configuration at the C16 carbon atom: the 16(S) and 16(R) forms. This racemic mixture (marketed under brands like Ventavis and Aurlumyn) was subjected to detailed stereochemical analysis, revealing a significant divergence in biological potency between the isomers. Research throughout the late 1980s, particularly receptor binding studies using isolated platelet membranes, systematically identified and characterized the 16(S) isomer as the primary source of iloprost’s therapeutically relevant vasodilatory and antiplatelet effects [1] [8]. The isolation and individual evaluation of these isomers marked a critical advancement in understanding structure-activity relationships within prostacyclin mimetics.
Chirality plays a fundamental role in determining the biological activity of prostaglandin analogs like iloprost. The Iloprost S-isomer, specifically (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, possesses multiple chiral centers: C3a, C4, C5, C6a in the cyclopentane ring and C3', C4' in the lower side chain. The absolute configuration at these centers, particularly the 16(S) designation (equivalent to C4' in the side chain), dictates its three-dimensional conformation and its ability to interact efficiently with the human prostacyclin (IP) receptor.
The S-isomer adopts a specific orientation where the omega chain (containing the carboxylic acid group) and the cyclopentane ring hydroxy groups project spatially in a manner that closely mimics native prostacyclin. This optimal fit allows the S-isomer's carboxylic acid group to form a crucial ionic bond with Arg-279 within the IP receptor's seventh transmembrane domain. In contrast, the 16(R) isomer, with its opposite configuration at the C16 carbon, exhibits a markedly different spatial orientation. This suboptimal conformation hinders efficient docking within the receptor's ligand-binding pocket, dramatically reducing its binding affinity and subsequent activation of downstream signaling pathways (primarily cyclic AMP elevation). The stark difference in activity highlights the exquisite sensitivity of prostanoid receptors to stereochemistry [1] [7] [8].
Table 1: Critical Structural Features of Iloprost S-Isomer
Structural Element | Chemical Characteristic | Functional Consequence |
---|---|---|
Core Structure | Carbacyclin (6a-carba-prostacyclin) | Enhanced stability vs. natural prostacyclin (resists acid hydrolysis). |
C16 Configuration | S-isomer | Optimal 3D conformation for high-affinity binding to the human prostacyclin (IP) receptor. |
C13-C14 Bond | Trans configuration (E) | Maintains active conformation of the upper side chain. |
Omega Chain | Pentanoic acid | Ionic interaction with Arg-279 of IP receptor; susceptible to β-oxidation. |
C18-C19 Bond | Triple bond | Blocks β-oxidation metabolism, prolonging half-life. |
C15 Methyl Group | Methyl substituent | Sterically hinders oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). |
Cyclopentane Ring OH | Hydroxy groups at key positions | Participate in hydrogen bonding within IP receptor binding pocket. |
The dominance of the S-isomer in iloprost's pharmacological profile is unequivocally demonstrated by rigorous in vitro and ex vivo studies. Investigations using human platelet membranes revealed a profound difference in receptor binding affinity: the S-isomer exhibits a dissociation constant (Kd) of approximately 13.4 nM, reflecting high-affinity binding, whereas the R-isomer binds with a significantly weaker affinity (Kd ≈ 288 nM). This translates to a more than 20-fold greater potency for the S-isomer in functional assays. For instance, the S-isomer is 20 times more effective than the R-isomer at inhibiting collagen-induced platelet aggregation, a hallmark action of prostacyclin receptor activation. This potency disparity extends to vascular smooth muscle relaxation, where the S-isomer is substantially more efficacious [8].
Furthermore, the association kinetics of the isomers differ dramatically. The S-isomer binds rapidly to the platelet IP receptor (observed association rate ~0.036 s⁻¹), facilitating efficient receptor activation. Conversely, the R-isomer associates much more slowly (~0.001 s⁻¹), resulting in inefficient signaling. This kinetic advantage, combined with higher affinity, underpins the S-isomer's status as the primary pharmacophore within racemic iloprost. While the commercial drug utilizes the racemate for practical synthesis and stability reasons, the therapeutic benefits (vasodilation, inhibition of platelet activation, cytoprotection) are predominantly attributable to the activity of the S-enantiomer binding to and activating the prostacyclin receptor. Its activity extends beyond the IP receptor, showing interaction with EP1, EP2, EP3, and EP4 receptors, although with lower affinity and varying functional consequences, contributing to its complex pharmacological profile [1] [2] [8].
Table 2: Pharmacological Comparison of Iloprost Stereoisomers at Human Platelet IP Receptor
Parameter | Iloprost 16(S)-Isomer | Iloprost 16(R)-Isomer | Ratio (S/R) |
---|---|---|---|
Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5 |
Inhibition of Platelet Aggregation (IC₅₀) | Significantly Lower (e.g., 20x more potent vs. collagen) | Significantly Higher | ~20 |
Association Rate Constant (kon) | ~0.036 s⁻¹ (at 15 nM, 2 mg/ml protein) | ~0.001 s⁻¹ (at 15 nM, 2 mg/ml protein) | ~36 |
Vasodilatory Potency | High (Primary contributor in racemate) | Low | >10 |
Receptor Activation Efficiency | High (Rapid binding, stable complex) | Low (Slow binding, inefficient activation) | - |
Dominance in Racemic Mixture | Accounts for >90% of therapeutic activity | Contributes minimally to primary therapeutic effects | - |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1